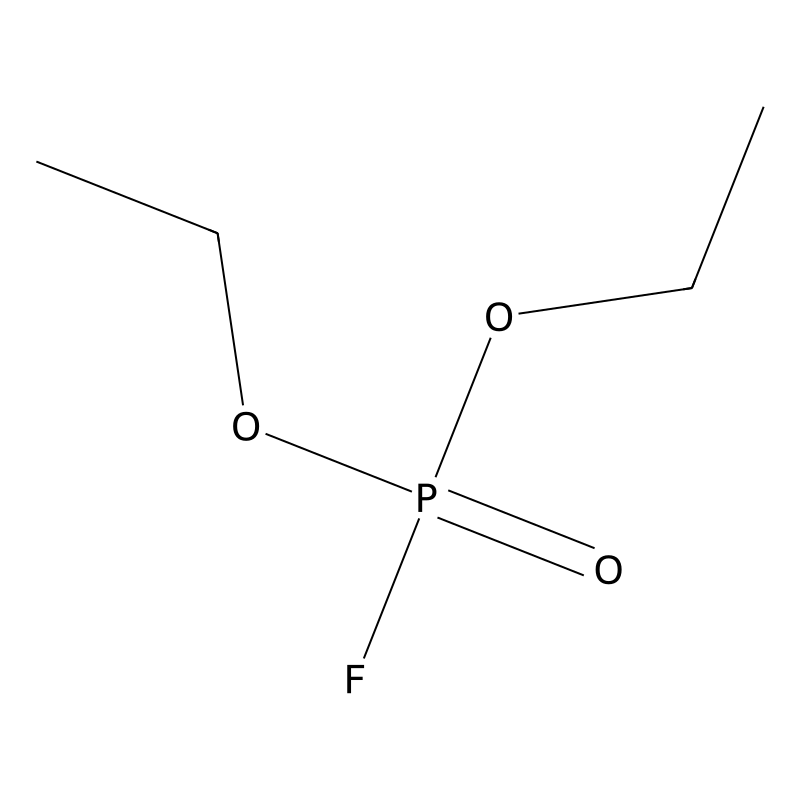

Diethyl fluorophosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diethyl fluorophosphate (DEFP, CAS 358-74-7) is a specific dialkyl fluorophosphate and an irreversible serine hydrolase inhibitor. In industrial and analytical contexts, it is primarily procured as a high-purity analytical standard for quantifying toxic organophosphate degradation in lithium-ion battery (LIB) electrolytes [1]. Featuring an intermediate ethyl chain length, DEFP provides a distinct steric and volatility profile compared to its dimethyl and diisopropyl analogs, making it a critical reagent for evaluating P-F bond cleavage, enzyme kinetics, and electrolyte aging mechanisms [2].

Research & Procurement Fit

References

- [1] Nowak, S. et al. Investigation of the Storage Behavior of Shredded Lithium-Ion Batteries from Electric Vehicles for Recycling Purposes. ChemSusChem, 2015.

- [2] Worek, F. et al. In vitro evaluation of the catalytic activity of paraoxonases and phosphotriesterases predicts the enzyme circulatory half-life. Toxicology, 2016.

In analytical and biochemical applications, substituting DEFP with the more common diisopropyl fluorophosphate (DFP) or paraoxon fundamentally compromises experimental integrity. In battery research, standard electrolytes utilize diethyl carbonate (DEC) or ethyl methyl carbonate (EMC), which degrade specifically into DEFP and dimethyl fluorophosphate (DMFP) upon reaction with LiPF6; DFP is not formed, rendering it useless as an analytical calibration standard [1]. Furthermore, in enzyme engineering, substituting DEFP with paraoxon alters the leaving group from fluoride to p-nitrophenolate, drastically shifting the hydrolysis kinetics and masking specific interactions required for evaluating true P-F bond bioscavengers [2].

Substitution Risk

References

- [1] Nowak, S. et al. Investigation of the Storage Behavior of Shredded Lithium-Ion Batteries from Electric Vehicles for Recycling Purposes. ChemSusChem, 2015.

- [2] Worek, F. et al. In vitro evaluation of the catalytic activity of paraoxonases and phosphotriesterases predicts the enzyme circulatory half-life. Toxicology, 2016.

Essential Specificity as a Lithium-Ion Battery Degradation Standard

During the thermal and electrochemical degradation of LiPF6 in standard lithium-ion battery electrolytes containing diethyl carbonate (DEC) or ethyl methyl carbonate (EMC), toxic fluorophosphates are generated. Gas chromatography-mass spectrometry (GC-MS) quantification strictly requires exact structural matches for calibration. DEFP is generated directly from these ethyl-containing carbonates, whereas diisopropyl fluorophosphate (DFP) is not formed because isopropyl carbonate is not a standard battery solvent [1]. Consequently, exact DEFP standards are mandatory for accurate headspace quantification of aged or shredded battery material.

| Evidence Dimension | Formation in standard DEC/EMC battery electrolytes |

| Target Compound Data | DEFP: Quantifiable degradation product (detectable via GC-MS) |

| Comparator Or Baseline | DFP: 0% formation (absent in standard formulations) |

| Quantified Difference | Absolute structural requirement; DFP cannot serve as a surrogate for DEC/EMC degradation |

| Conditions | Thermal/electrochemical aging of LiPF6 in DEC/EMC at 80-150 °C |

Battery safety and recycling facilities must procure exact DEFP standards to accurately monitor toxic gas generation, as common DFP will not calibrate for the actual degradation products.

Kinetic Differentiation in Catalytic Bioscavenger Hydrolysis

When evaluating engineered enzymes for chemical defense, the structural differences between DEFP and paraoxon dictate vastly different hydrolysis rates. In studies using parathion hydrolase, the cleavage of the P-F bond in DEFP proceeds with a catalytic efficiency (kcat/Km) of 5.2 × 10^7 M^-1 min^-1 at 38 °C. In contrast, the same enzyme hydrolyzes paraoxon (which shares the diethyl backbone but features a p-nitrophenolate leaving group) at a significantly faster rate of 140 × 10^7 M^-1 min^-1 [1]. This nearly 27-fold difference highlights that paraoxon cannot reliably simulate the resilience of the P-F bond.

| Evidence Dimension | Catalytic efficiency (kcat/Km) with parathion hydrolase |

| Target Compound Data | DEFP: 5.2 × 10^7 M^-1 min^-1 |

| Comparator Or Baseline | Paraoxon: 140 × 10^7 M^-1 min^-1 |

| Quantified Difference | ~27-fold lower hydrolysis rate for DEFP |

| Conditions | In vitro enzymatic hydrolysis at 38 °C |

Procuring DEFP is essential for accurately modeling the enzymatic resistance of fluorophosphate nerve agents, as paraoxon drastically overestimates bioscavenger efficacy.

Isolation of Leaving-Group Specific Enzyme Activation

The specific presence of the fluoride leaving group in DEFP allows researchers to isolate activation mechanisms that are invisible when using standard analogs like ethyl-paraoxon. Research demonstrates that the addition of aminoalcohols accelerates the F- releasing rate and activates Organophosphorus Hydrolase (OPH) catalysis for DEFP. However, this activating effect is completely absent when tested against ethyl-paraoxon, which utilizes a phenolic leaving group [1]. This confirms that the hydrogen-bond donors in the aminoalcohol buffer specifically interact with the hydrophilic fluoride leaving group of DEFP.

| Evidence Dimension | Aminoalcohol-induced OPH activation |

| Target Compound Data | DEFP: Positive activation (accelerated F- release) |

| Comparator Or Baseline | Ethyl-paraoxon: No activation observed |

| Quantified Difference | Binary difference in catalytic activation pathway |

| Conditions | OPH-catalyzed hydrolysis in aminoalcohol buffer |

Researchers engineering enzyme activators must procure DEFP to study fluoride-specific interactions, as the standard ethyl-paraoxon fails to trigger the target activation mechanism.

Analytical Calibration for Lithium-Ion Battery Recycling

Because standard battery electrolytes utilize diethyl carbonate (DEC) and ethyl methyl carbonate (EMC), their decomposition with LiPF6 generates DEFP [1]. Procuring high-purity DEFP is critical for calibrating GC-MS and LC-MS equipment to monitor toxic emissions during the shredding, thermal treatment, and recycling of spent EV batteries.

Development of Catalytic Bioscavengers for Chemical Defense

DEFP serves as a highly relevant surrogate for G-series nerve agents due to its P-F bond and ethyl substituents. It is specifically utilized to determine the true catalytic efficiency of engineered phosphotriesterases and paraoxonases, ensuring that bioscavenger efficacy is not artificially inflated by using easier-to-cleave analogs like paraoxon [2].

Mechanistic Studies of Enzyme Activators

In structural biology and enzyme engineering, DEFP is the preferred substrate for isolating leaving-group dynamics. By comparing DEFP to ethyl-paraoxon, researchers can identify buffer conditions and small-molecule activators that specifically target and accelerate the release of the fluoride ion during organophosphate hydrolysis [3].

Application Selection Guide

References

- [1] Nowak, S. et al. Investigation of the Storage Behavior of Shredded Lithium-Ion Batteries from Electric Vehicles for Recycling Purposes. ChemSusChem, 2015.

- [2] Worek, F. et al. In vitro evaluation of the catalytic activity of paraoxonases and phosphotriesterases predicts the enzyme circulatory half-life. Toxicology, 2016.

- [3] Zhang, Y. et al. Aminoalcohol-Induced Activation of Organophosphorus Hydrolase (OPH) towards Diisopropylfluorophosphate (DFP). PLOS One, 2017.

XLogP3

Other CAS

Wikipedia

Explore Compound Types